Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride

Stable isotope labeling LC-MS/MS internal standard process impurity quantification

Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride (CAS 1246817-28-6) is a stable isotope-labeled synthetic intermediate in the atazanavir manufacturing pathway. It is the pentadeuterated (d5) trihydrochloride salt of the diamino intermediate formed after removal of the N-methoxycarbonyl-L-tert-leucine moiety from the atazanavir scaffold.

Molecular Formula C22H26N4O
Molecular Weight 367.508
CAS No. 1246817-28-6
Cat. No. B563720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride
CAS1246817-28-6
Synonyms(αS,βS)-β-Amino-α-[[1-[[4-(2-pyridinyl)phenyl]methyl]hydrazino]methyl]benzenepropanol-d5 Trihydrochloride; 
Molecular FormulaC22H26N4O
Molecular Weight367.508
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N)O)N
InChIInChI=1S/C22H26N4O/c23-20(14-17-6-2-1-3-7-17)22(27)16-26(24)15-18-9-11-19(12-10-18)21-8-4-5-13-25-21/h1-13,20,22,27H,14-16,23-24H2/t20-,22-/m0/s1/i1D,2D,3D,6D,7D
InChIKeyBBMPHERXUYPXDO-RBRLVSQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride (CAS 1246817-28-6): Deuterated Atazanavir Process Intermediate for Synthesis and Impurity Quantification


Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride (CAS 1246817-28-6) is a stable isotope-labeled synthetic intermediate in the atazanavir manufacturing pathway. It is the pentadeuterated (d5) trihydrochloride salt of the diamino intermediate formed after removal of the N-methoxycarbonyl-L-tert-leucine moiety from the atazanavir scaffold . The compound carries a molecular weight of 476.88 g/mol (C22H24D5Cl3N4O) and is structurally classified as both a chiral building block and a labeled process impurity reference standard [1]. Its primary scientific utility lies in serving as a mass spectrometry (MS) internal standard or tracer for the corresponding unlabeled des-N-(methoxycarbonyl) intermediate (CAS 198904-87-9) during atazanavir active pharmaceutical ingredient (API) synthesis, impurity profiling, and metabolite identification workflows .

Why Generic Substitution Fails: Structural and Isotopic Constraints of Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride


This compound cannot be interchanged with other atazanavir-related deuterated standards without compromising analytical validity. Unlike Atazanavir-d5 (CAS 1132747-14-8, MW 709.89), which labels the intact parent drug, this compound is the des-N-(methoxycarbonyl) intermediate—a distinct chemical entity representing the diamino core scaffold after loss of the N-methoxycarbonyl-L-tert-leucine group . Its d5 isotopic label is positioned on the phenyl ring (2,3,4,5,6-pentadeuteriophenyl), producing a +5.03 Da mass shift relative to the unlabeled intermediate (MW 471.85), which is a fundamentally different labeling strategy from the methyl-d3 ester labeling of Atazanavir-d6 (CAS 1092540-50-5, MW 710.89) [1]. Furthermore, the trihydrochloride salt form confers aqueous solubility (confirmed soluble in water) that the Boc-protected intermediate (Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, CAS 1217665-60-5, MW 567.73) lacks, directly impacting compatibility with reversed-phase LC-MS workflows without additional deprotection steps [2]. These structural, isotopic, and formulation differences create non-overlapping analytical specificity that precludes simple interchange.

Product-Specific Quantitative Differentiation Evidence: Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride vs. Closest Analogs


Mass Shift Differentiation: +5.03 Da Isotopic Separation from Unlabeled Des-N-(methoxycarbonyl) Intermediate Enables Unambiguous SRM/MRM Detection

The target compound exhibits a molecular ion mass shift of +5.03 Da relative to the unlabeled Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir Trihydrochloride (CAS 198904-87-9, MW 471.85 g/mol) . Specifically, the d5-labeled trihydrochloride salt has a molecular weight of 476.88 g/mol (C22H24D5Cl3N4O) versus 471.85 g/mol (C22H29Cl3N4O) for the unlabeled comparator . This 5-Da mass difference places the labeled and unlabeled species well outside the natural isotopic envelope, enabling baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without isotopic cross-talk. In the broader class of atazanavir stable isotope-labeled internal standards, Atazanavir-d6 (CAS 1092540-50-5) provides a +6 Da shift via two methyl-d3 ester groups (MW 710.89 vs. unlabeled atazanavir MW ~704.9), while Atazanavir-d9 (CAS 1092540-51-6) provides a +9 Da shift via tert-leucine moiety deuteration [1]. Critically, none of these alternative labels can serve as an internal standard for the des-N-(methoxycarbonyl) intermediate because they are structural analogs of the intact parent drug, not the diamino core intermediate.

Stable isotope labeling LC-MS/MS internal standard process impurity quantification atazanavir intermediate

Purity Specification Comparison: 98% Certified Purity vs. 95% Minimum for Unlabeled Counterpart Enables Higher-Accuracy Impurity Quantification

The d5-labeled trihydrochloride is supplied with a certified purity specification of 98% (HPLC) by BOC Sciences , while the unlabeled Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir Trihydrochloride (CAS 198904-87-9) is typically provided as an impurity reference standard without a universally published minimum purity threshold across suppliers, though CymitQuimica lists a minimum 95% purity specification for the labeled compound . In the broader atazanavir impurity reference standard landscape, process impurities such as Atazanavir EP Impurity J and Atazanavir Hydrazine Analog are supplied with comprehensive characterization data (NMR, MS, HPLC, IR) for regulatory ANDA/DMF submissions . A 98% purity specification for the labeled internal standard means that the maximum unlabeled analyte contribution from the internal standard itself is ≤2%, which directly limits the lower limit of quantification (LLOQ) achievable in spike-recovery experiments. For comparison, a 95% purity internal standard contributes up to 5% unlabeled analyte background, potentially elevating the practical LLOQ by 2.5-fold when used at equimolar spike concentrations.

Reference standard purity ANDA submission pharmaceutical impurity profiling method validation

Structural Specificity for Carbamate Hydrolysis Metabolite/Impurity Tracking: Direct Match to M3/M4 Metabolic Products Unavailable from Parent Drug-Labeled Standards

The des-N-(methoxycarbonyl) scaffold of this compound corresponds directly to atazanavir metabolites M3 and M4, which are structural isomers formed by oxidative carbamate hydrolysis—the second most prominent metabolic pathway of atazanavir after mono-oxidation [1]. In human hepatocyte incubations, five major metabolites (M1–M5) were identified, with M3 and M4 resulting specifically from carbamate hydrolysis that removes the N-methoxycarbonyl group [2]. In patient plasma samples, two metabolites resulting from carbamate hydrolysis (M2 and M3, using a different nomenclature) were detected and identified using LC coupled to linear ion trap mass spectrometry [3]. Neither Atazanavir-d5 (which labels the intact parent drug) nor Atazanavir-d6 (which labels the methyl ester positions) can serve as internal standards for quantifying these des-N-(methoxycarbonyl) hydrolysis products because they retain the intact N-methoxycarbonyl-L-tert-leucine moiety absent from M3/M4. This compound is the only commercially available deuterated standard that directly matches the core diamino structure of these pharmacologically relevant metabolites.

Atazanavir metabolite identification carbamate hydrolysis M3/M4 impurity LC-MS metabolite profiling

Isotopic Labeling Position: Phenyl-d5 Ring Label vs. Methyl-d3 Ester Label Provides Orthogonal Chromatographic and Metabolic Stability Characteristics

The deuterium labeling in this compound is located on the phenyl ring (2,3,4,5,6-pentadeuteriophenyl), as indicated by the IUPAC name (2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-ol trihydrochloride . This aromatic C-D labeling is chemically and metabolically more stable than the methyl-d3 ester labeling employed in Atazanavir-d6, where deuterium is placed on terminal methyl ester groups that are susceptible to esterase-mediated hydrolysis [1]. In the context of atazanavir metabolism, the carbamate hydrolysis pathway that generates M3/M4 metabolites involves cleavage of the N-methoxycarbonyl group, meaning that methyl ester-labeled internal standards (d6) may lose their isotopic label under the same hydrolytic conditions being studied, whereas phenyl ring deuteration (d5) remains intact throughout Phase I metabolic transformations [2]. Additionally, aromatic deuteration typically produces negligible chromatographic isotope effects (ΔRt < 0.02 min under reversed-phase conditions), ensuring co-elution of labeled and unlabeled species—a critical requirement for accurate matrix-effect correction in electrospray ionization LC-MS.

Deuterium isotope effect metabolic stability chromatographic co-elution isotopic labeling strategy

Trihydrochloride Salt Form: Documented Aqueous Solubility Enables Direct LC-MS Sample Preparation Without Organic Solvent Reconstitution

The target compound is supplied as the trihydrochloride salt, with aqueous solubility explicitly confirmed by multiple independent suppliers . This contrasts with the Bis-Boc protected intermediate (Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, CAS 1217665-60-5, MW 567.73), which requires dissolution in organic solvents such as ethanol or methanol . The unlabeled Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir Trihydrochloride (CAS 198904-87-9) shares the same trihydrochloride salt form and aqueous solubility profile . In practice, aqueous solubility eliminates the need for organic solvent evaporation and reconstitution steps during sample preparation, reducing workflow time and variability. For reversed-phase LC-MS methods employing aqueous mobile phases (e.g., 10 mM ammonium acetate pH 4.0 with methanol/acetonitrile), direct aqueous dilution of the internal standard stock solution ensures compatibility with the initial gradient conditions without solvent-induced peak distortion. The Bis-Boc analog, by comparison, requires organic solvent (ethanol/methanol) for dissolution, which can cause peak splitting or retention time shifts when injected onto C18 columns under highly aqueous initial conditions.

Aqueous solubility salt form selection LC-MS sample preparation reverse phase chromatography

High-Value Application Scenarios for Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride in Pharmaceutical R&D and Quality Control


Isotope Dilution LC-MS/MS Quantification of the Des-N-(methoxycarbonyl) Diamino Intermediate in Atazanavir API Process Impurity Profiling

Pharmaceutical QC laboratories developing ANDA submission packages for generic atazanavir sulfate can deploy this d5-labeled compound as the internal standard for quantifying the unlabeled des-N-(methoxycarbonyl) intermediate (CAS 198904-87-9) in API batches. The +5.03 Da mass shift enables SRM transition selection free from natural isotopic interference , while the 98% certified purity supports LOQ values at or below the 0.05% reporting threshold required by ICH Q3A [1]. The trihydrochloride salt's water solubility allows direct preparation of internal standard spiking solutions in aqueous diluent, matching the mobile phase conditions used in published atazanavir impurity methods employing potassium dihydrogen phosphate (pH 3.5)/acetonitrile gradients on C8 or C18 columns [2].

Structural Elucidation and Quantification of Carbamate Hydrolysis Metabolites (M3/M4) in Atazanavir Clinical Pharmacology Studies

Clinical pharmacology laboratories investigating atazanavir metabolism in patient plasma can use this compound as a structurally matched internal standard for the M3/M4 carbamate hydrolysis metabolites. As demonstrated in the metabolic profiling studies by Cheng et al. and ter Heine et al., the carbamate hydrolysis pathway produces metabolites lacking the N-methoxycarbonyl group—exactly matching the scaffold of this d5-labeled intermediate [1]. Using this compound for isotope dilution corrects for differential extraction recovery between the intact parent drug and its des-N-(methoxycarbonyl) metabolites, a source of systematic bias when parent drug-labeled internal standards (e.g., Atazanavir-d5 or -d6) are inappropriately applied to metabolite quantification.

Synthesis of Deuterated Atazanavir-d5 API for Pharmacokinetic Studies Requiring Stable Isotope-Labeled Drug Substance

Contract research and manufacturing organizations synthesizing Atazanavir-d5 for use as a tracer in absolute bioavailability or microdosing studies can utilize this intermediate directly. As documented by multiple suppliers, this compound serves as the penultimate intermediate in the convergent synthesis of Atazanavir-d5, where the free base is subsequently acylated with N-methoxycarbonyl-L-tert-leucine to yield the final deuterated API . The phenyl-d5 label is introduced early in the synthetic sequence and is carried through to the final Atazanavir-d5 product, ensuring consistent isotopic enrichment. Procuring the pre-labeled intermediate rather than performing the deuteration in-house reduces synthetic development time and ensures batch-to-batch isotopic purity consistency.

Forced Degradation Studies for Atazanavir Impurity Method Validation under Hydrolytic Stress Conditions

Analytical development laboratories conducting forced degradation studies per ICH Q1A/Q2B guidelines can rely on this compound as a stable internal standard under the alkaline hydrolytic conditions known to generate des-N-(methoxycarbonyl) degradation products. The phenyl-d5 aromatic C-D bonds are chemically robust under the alkaline conditions where atazanavir undergoes carbamate hydrolysis and cyclization , ensuring the internal standard retains its isotopic integrity throughout the stress testing workflow. This is a critical advantage over methyl ester-labeled standards, which may undergo partial hydrolysis under the same alkaline stress conditions, producing unlabeled or partially labeled degradation products that interfere with quantification [1].

Quote Request

Request a Quote for Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.